3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
Overview
Description
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H9BrO4 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazolopyrimidines and Imidazothiazoles : It's used in the synthesis of new types of pyrazolopyrimidines and imidazothiazoles (Rao & Reddy, 2008).
Synthesis of Nitrogen Heterocycles : It's involved in synthesizing nitrogen heterocycles and their derivatives (Skripskaya et al., 2013).
One-Pot Synthesis : Utilized in a one-pot synthesis to produce 3-[2-(1H-benzimidazole-2-yl-sulfanyl)-acetyl]-chromen-2 (Tasqeeruddin & Dubey, 2012).
Synthesis of 4-Hydroxy Coumarines : Used in synthesizing 3-(thiazol-4-yl)-4-hydroxy coumarines (Sukdolak et al., 2004).
Antibacterial Activity : Shows potential in synthesizing compounds with antibacterial activity against Gram-positive and Gram-negative bacteria (Abdel-Aziem et al., 2021).
Broad Spectrum Antibacterial Activity : Demonstrates broad-spectrum antibacterial activity against various bacteria like S. aureus, B. thuringiensis, E. coli, and K. pneumoniae (Velpula et al., 2015).
Synthesis of 8-Thiazolyl and 8-Thiadiazinyl Coumarins : Facilitates the preparation of new types of 8-thiazolyl and 8-thiadiazinyl coumarins (Rao & Reddy, 2009).
Green Chemistry Applications : Involved in green chemistry applications, such as the PEG-600 mediated one-pot reaction and the use of tetrabutylammonium tribromide as an efficient green reagent (Srikrishna & Dubey, 2017).
Synthesis of Nitrogen-containing Heterocycles : Assists in the formation of nitrogen-containing heterocycles with a neoflavonoid moiety (Yagodinets et al., 2019).
Antimicrobial, Antifungal, and Antimalarial Activity : Shows potential in synthesizing compounds with antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).
Anti-hepatoma Activity : Some synthesized compounds exhibit potent anti-hepatoma activity (Kavitha et al., 2019).
Alum-Catalyzed Synthesis : Useful in alum-catalyzed synthesis, offering advantages like simplicity, excellent yields, and green aspects (Pal et al., 2013).
Crystal Structure Analysis : Its polymorphs have been analyzed for their crystal structure, providing insights into molecular architecture (Gonzalez-Carrillo et al., 2019).
Safety and Hazards
Future Directions
The future directions for research on 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. These compounds could serve as starting points towards a wide scale of heterocyclic systems and could have applications in analytical chemistry, fluorescent sensors, and biological applications .
Mechanism of Action
Target of Action
The primary target of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .
Mode of Action
The interaction results in changes that affect the enzyme’s activity, potentially influencing the synthesis of prostanoids .
Biochemical Pathways
The compound is involved in the synthesis of various bioactive heterocyclic scaffolds . It serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Pharmacokinetics
Coumarin derivatives, to which this compound belongs, are generally known for their favorable pharmacokinetics .
Result of Action
The compound exhibits significant cytotoxic effects. It has shown potent inhibition with IC50 values in the nanomolar range . This suggests that it may have potential applications in cancer treatment.
Biochemical Analysis
Biochemical Properties
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . It is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Cellular Effects
The synthesized compounds of this compound showed potent inhibition with IC 50 values in the nM range . This suggests that the compound has significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the compound is involved in various chemical reactions as a versatile building block .
Properties
IUPAC Name |
3-(2-bromoacetyl)-8-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHJVUAVKFWASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353706 | |
Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106578-18-1 | |
Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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